1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-
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Overview
Description
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenedicarboxamide core with two 4-chlorophenylthioethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of 1,4-benzenedicarboxylic acid with N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]amine. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl): Similar core structure but different substituents.
1,4-Benzenedicarboxamide, N,N’-bis(2-methylphenyl): Another variant with methyl groups instead of chlorophenyl groups.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is unique due to the presence of the 4-chlorophenylthioethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
61455-10-5 |
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Molecular Formula |
C24H22Cl2N2O2S2 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
1-N,4-N-bis[2-(4-chlorophenyl)sulfanylethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22Cl2N2O2S2/c25-19-5-9-21(10-6-19)31-15-13-27-23(29)17-1-2-18(4-3-17)24(30)28-14-16-32-22-11-7-20(26)8-12-22/h1-12H,13-16H2,(H,27,29)(H,28,30) |
InChI Key |
ZHAYGVQSAQFZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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